molecular formula C10H17NO4 B3089773 (2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid CAS No. 1198339-37-5

(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Cat. No. B3089773
M. Wt: 215.25 g/mol
InChI Key: HFEGSFBKYUXELG-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl group has been studied extensively. For instance, a method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another study describes the synthesis of a new, highly fluorescent amino acid and its protected derivative, which could be relevant depending on the specific synthesis pathway of the compound .


Molecular Structure Analysis

The tert-butoxycarbonyl group has the molecular formula C5H9O2 and a molecular weight of 101.12376 g/mol . The specific molecular structure of “(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid” is not available in the search results.


Chemical Reactions Analysis

The tert-butoxycarbonyl group is known to be a protecting group in organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction . The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate .

Scientific Research Applications

Synthesis and Peptide Applications

  • The compound has been utilized in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. This synthesis involves the preparation of tert-butyloxycarbonyl amino acid 4-nitroanilides, extended to corresponding dipeptide 4-nitroanilides, showcasing its role in peptide chemistry and potential therapeutic applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Activity

  • The compound's derivatives, specifically N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its variations, have demonstrated significant antibacterial activities. This includes better efficacy against bacterial strains compared to related compounds, with some derivatives showing potent activities superior to traditional antibiotics like Penicillin G and Kanamycin B (Song, Ma, Zhu, et al., 2015; Song, Ma, Lv, Li, Xiao, & Zhu, 2009).

Chiral Recognition and Solvating Agents

  • Chiral α-(nonafluoro-tert-butoxy)carboxylic acids have been synthesized to examine their application as chiral solvating agents with amines, highlighting the compound's utility in chiral recognition studies and the development of new methods for enantiomeric separations (Nemes, Csóka, Béni, Farkas, Rábai, & Szabó, 2015).

Enantioselective Synthesis

  • The compound is key in the enantioselective synthesis of N,O-protected-(S)-2-methylserine on a multikilogram scale, demonstrating its importance in the scalable production of enantiomerically enriched compounds, which is crucial for the development of pharmaceuticals (Anson, Clark, Evans, et al., 2011).

Lipase-Catalyzed Reactions

  • A synthesis involving lipase-catalyzed regioselective lactamization demonstrates the compound's utility in creating complex structures like N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting its role in enzyme-catalyzed transformations for organic synthesis (Aurell, Karlsson, Pontén, & Andersen, 2014).

properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEGSFBKYUXELG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (63 g, 1 eq.) in 260 mL of EtOH was added 260 mL of an aqueous solution of NaOH 2N (2 eq.). The reaction was stirred at 20° C. for 15 h. The solvent was removed under reduced pressure and the crude was partitioned between water and EtOAc. The organic layer was discarded and the aqueous layer was acidified by addition of a solution of citric acid 10% in water until pH=5 and thoroughly extracted with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure to afford 2-methyl-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester (50 g, yield=89%).
[Compound]
Name
aqueous solution
Quantity
260 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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260 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
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(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
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(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
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(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid

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